Sodium 5-methoxypyridine-3-sulfinate is classified as an organosulfur compound, specifically a sodium sulfinic acid salt. Its molecular formula is with a molecular weight of approximately 195.17 g/mol. The compound is typically sourced from synthetic routes involving the sulfonylation of pyridine derivatives, particularly through reactions involving sulfur dioxide and sodium hydroxide .
The synthesis of sodium 5-methoxypyridine-3-sulfinate generally involves the sulfonylation of 5-methoxypyridine. A common procedure includes:
In industrial settings, continuous flow processes are often employed to enhance yield and purity, allowing for precise control over reaction parameters such as temperature and pressure .
The molecular structure of sodium 5-methoxypyridine-3-sulfinate can be represented by its canonical SMILES notation: COC1=CN=C(C=C1)S(=O)[O-].[Na+]. The structural analysis reveals:
QZWHXQHSODGVOF-UHFFFAOYSA-M, which provides a unique identifier for its chemical structure.Sodium 5-methoxypyridine-3-sulfinate can participate in various chemical reactions:
The mechanism of action for sodium 5-methoxypyridine-3-sulfinate primarily involves its role as a nucleophile in various chemical transformations. The sulfinate group can engage in nucleophilic substitution reactions, forming robust carbon-sulfur bonds. This property is particularly exploited in palladium-catalyzed cross-coupling reactions, where it serves as a coupling partner to synthesize complex organic molecules .
The physical and chemical properties of sodium 5-methoxypyridine-3-sulfinate include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆NNaO₃S |
| Molecular Weight | 195.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White solid |
These properties indicate that the compound is stable under standard conditions but requires careful handling due to its reactive sulfinate group .
Sodium 5-methoxypyridine-3-sulfinate has several applications across different scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: